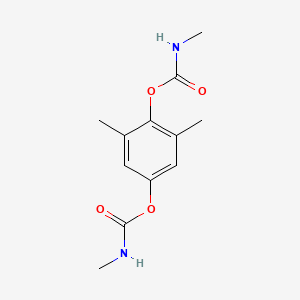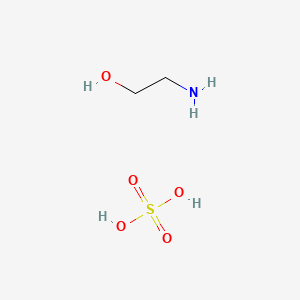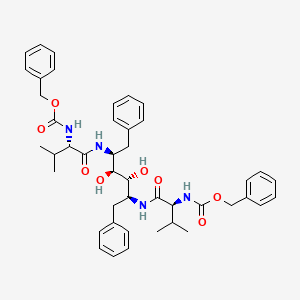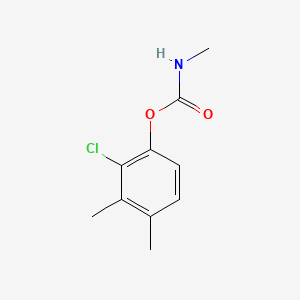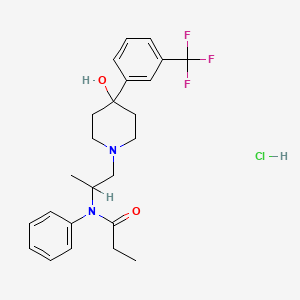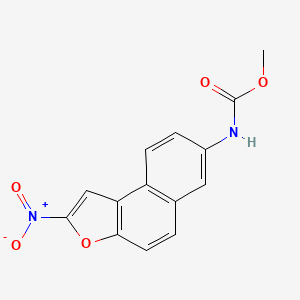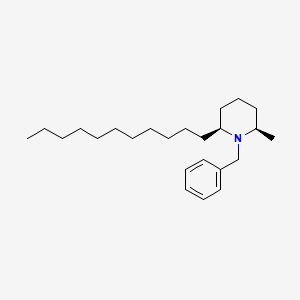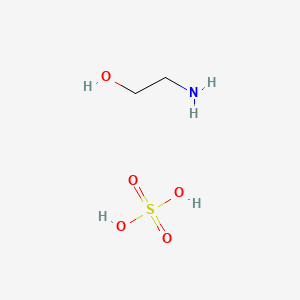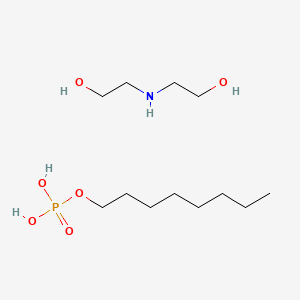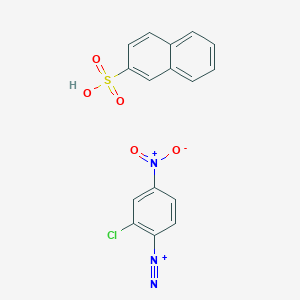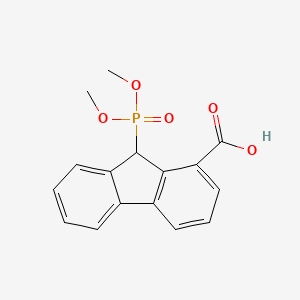
9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid: is a chemical compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a dimethoxyphosphoryl group and a carboxylic acid group attached to the fluorene core. Fluorene derivatives are known for their unique chemical properties and have been widely studied for various applications in materials science, organic synthesis, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid typically involves the introduction of the dimethoxyphosphoryl group and the carboxylic acid group onto the fluorene core. One common method is the reaction of fluorene with dimethyl phosphite in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted fluorene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Medicine: In medicinal chemistry, fluorene derivatives have been explored for their potential therapeutic properties. This compound may serve as a precursor for the development of drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid involves its interaction with specific molecular targets. The dimethoxyphosphoryl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
9H-Fluorene-1-carboxylic acid: Lacks the dimethoxyphosphoryl group, resulting in different chemical properties and reactivity.
Dimethoxyphosphoryl derivatives of other aromatic compounds: These compounds share the dimethoxyphosphoryl group but differ in the aromatic core, leading to variations in their chemical behavior and applications.
Uniqueness: The presence of both the dimethoxyphosphoryl group and the carboxylic acid group in 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid imparts unique chemical properties, making it a versatile compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and interact with biological targets highlights its potential as a valuable tool in scientific investigations.
Propiedades
Número CAS |
6942-27-4 |
|---|---|
Fórmula molecular |
C16H15O5P |
Peso molecular |
318.26 g/mol |
Nombre IUPAC |
9-dimethoxyphosphoryl-9H-fluorene-1-carboxylic acid |
InChI |
InChI=1S/C16H15O5P/c1-20-22(19,21-2)15-12-7-4-3-6-10(12)11-8-5-9-13(14(11)15)16(17)18/h3-9,15H,1-2H3,(H,17,18) |
Clave InChI |
POYGDCBIKDWMDF-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


